molecular formula C22H18Cl2N4O2S2 B3025779 2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide

2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B3025779
M. Wt: 505.4 g/mol
InChI Key: LVSFMPVPLIMFMY-UHFFFAOYSA-N
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Description

ADTL-EI1712 is a dual inhibitor of extracellular signal-regulated kinases 1 and 5 (ERK1 and ERK5). It has shown significant potential in reducing the activity of these kinases, which are involved in various cellular processes, including proliferation and survival. This compound has been particularly noted for its ability to inhibit the proliferation of certain cancer cells and reduce tumor growth in vivo .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ADTL-EI1712 involves a multi-step process starting from commercially available starting materials. The key steps include:

Industrial Production Methods: Industrial production of ADTL-EI1712 would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

Chemical Reactions Analysis

Types of Reactions: ADTL-EI1712 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically derivatives of ADTL-EI1712 with modified functional groups that can enhance or reduce its inhibitory activity against ERK1 and ERK5 .

Scientific Research Applications

ADTL-EI1712 has a wide range of scientific research applications, including:

Mechanism of Action

ADTL-EI1712 exerts its effects by selectively inhibiting the activity of ERK1 and ERK5. These kinases are part of the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and survival. By inhibiting these kinases, ADTL-EI1712 can induce regulated cell death and autophagy in cancer cells, thereby reducing tumor growth .

Comparison with Similar Compounds

    ERK1/2 Inhibitors: Compounds like SCH772984 and Ulixertinib.

    ERK5 Inhibitors: Compounds like XMD8-92 and BAY-885.

Comparison: ADTL-EI1712 is unique in its dual inhibition of both ERK1 and ERK5, whereas most other inhibitors target either ERK1/2 or ERK5 alone. This dual inhibition allows ADTL-EI1712 to overcome compensatory mechanisms that often limit the efficacy of single-target inhibitors .

Properties

IUPAC Name

2-[(2-chlorobenzoyl)amino]-6-[(2-chlorophenyl)carbamothioyl]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N4O2S2/c23-14-6-2-1-5-12(14)20(30)27-21-18(19(25)29)13-9-10-28(11-17(13)32-21)22(31)26-16-8-4-3-7-15(16)24/h1-8H,9-11H2,(H2,25,29)(H,26,31)(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSFMPVPLIMFMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=CC=CC=C3Cl)C(=O)N)C(=S)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide

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